Welcome to the BenchChem Online Store!
molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No. B1602077
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290485B2

Procedure details

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1.05 g, 3.56 mmol) was dissolved in MeOH (20 ml). Water (10 ml) and LiOH.H2O (0.299 g, 7.11 mmol) were added and the suspension was stirred for 3 h at rt. The reaction mixture was evaporated in vacuum to remove the MeOH. The water phase was washed with AcOEt, then treated with 1N HCl until pH3, and extracted with AcOEt. The organic phase was dried over MgSO4 and evaporated in vacuum to give the title compound which was used in the next step without any further purification. HPLC/MS (Method A) RtA=1.3 min, MS [M+H]+=203.1.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
0.299 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:12]=[C:11]([C:13]([O:15]CC)=[O:14])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.O[Li].O>CO>[CH2:1]([N:8]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
LiOH.H2O
Quantity
0.299 g
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred for 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
to remove the MeOH
WASH
Type
WASH
Details
The water phase was washed with AcOEt
ADDITION
Type
ADDITION
Details
treated with 1N HCl until pH3
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.